molecular formula C15H19NO3 B11779227 (S)-4-Acetyl-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one

(S)-4-Acetyl-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one

Cat. No.: B11779227
M. Wt: 261.32 g/mol
InChI Key: XZXAYJGAMIYAIZ-MFKMUULPSA-N
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Description

(S)-4-Acetyl-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidin-2-one core, a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged structure in pharmaceuticals, valued for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and metabolic stability . The specific stereochemistry defined by the (R) and (S) configurations is critical, as enantioselectivity is a fundamental principle in the interaction with biological targets; different stereoisomers can lead to vastly different biological profiles and binding affinities with enantioselective proteins . This makes the compound an invaluable building block for the synthesis and exploration of novel biologically active molecules. Compounds based on the 1-(4-methoxyphenyl)pyrrolidin-2-one structure have been investigated for their potential biological activities, serving as key intermediates in the development of derivatives with antibacterial and antioxidant properties . Furthermore, structurally related pyrrolidine derivatives have shown promise as potent and selective inhibitors of monoamine transporters, such as the dopamine and norepinephrine transporters, which are key targets in central nervous system research . As a research chemical, this compound offers a versatile and stereochemically defined platform for lead optimization, library synthesis, and investigating new mechanisms of action in various therapeutic areas. Its well-defined chiral centers provide a precise tool for structure-activity relationship (SAR) studies aimed at developing selective ligands for protein targets.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(4S)-4-acetyl-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C15H19NO3/c1-10(12-4-6-14(19-3)7-5-12)16-9-13(11(2)17)8-15(16)18/h4-7,10,13H,8-9H2,1-3H3/t10-,13+/m1/s1

InChI Key

XZXAYJGAMIYAIZ-MFKMUULPSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)N2C[C@H](CC2=O)C(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of (S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of (S)-4-acetylpyrrolidin-2-one with ®-1-(4-methoxyphenyl)ethylamine under controlled reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or a base, to facilitate the formation of the desired product.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or catalytic hydrogenation, to produce the compound in larger quantities. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methoxyphenyl groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Biological Activities

Research indicates that pyrrolidine derivatives, including (S)-4-Acetyl-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one, exhibit a range of biological activities:

  • Potential Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Kinase Inhibition : It has shown activity against certain kinases, which are essential in cellular signaling pathways. This suggests potential applications in cancer therapy and other diseases where kinase activity is dysregulated.
  • Analgesic Effects : Preliminary studies indicate that this compound may possess analgesic properties, providing relief from pain.

Medicinal Chemistry Applications

Given its bioactive properties, this compound could serve as a lead compound in drug development. Its unique structure allows for exploration in various therapeutic areas:

  • Cancer Treatment : Due to its kinase inhibition potential, it could be developed into a targeted therapy for cancers that depend on specific kinase pathways.
  • Neurological Disorders : The compound's ability to modulate inflammatory responses may also be beneficial in treating neurodegenerative diseases.

Data Table: Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundChiral, complex substituentsPotential kinase inhibitor
(S)-N-acetylprolineNaturally occurring amino acidAnti-inflammatory properties
(R)-N-benzoylprolineAromatic substitution, less complexAntimicrobial activity
(S)-5-acetylpyrrolidineSimpler structureLimited biological activity

This comparison highlights the unique aspects of this compound due to its specific stereochemistry and complex substituents, which may enhance its therapeutic potential compared to simpler analogs.

Case Study 1: Kinase Inhibition

A study demonstrated that derivatives of pyrrolidine compounds could inhibit specific kinases involved in cancer cell proliferation. The unique structure of this compound may enhance its selectivity and potency against these targets. This positions it as a promising candidate for further development in oncology.

Case Study 2: Anti-inflammatory Research

In vitro studies have shown that certain pyrrolidine derivatives exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines. The potential application of this compound in treating conditions such as rheumatoid arthritis or inflammatory bowel disease warrants further investigation.

Mechanism of Action

The mechanism of action of (S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2.1.1 Diastereomeric Pyrrolidin-2-ones
  • Compound 7b [(4S,1'S)-4-Ethyl-1-(phenylethyl)-1'-yl)pyrrolidin-2-one] and 8b [(4R,1'S)-4-Ethyl-1-(phenylethyl)-1'-yl)pyrrolidin-2-one]: Molecular Formula: C₁₅H₁₈NO₃. Key Differences: Replacing the acetyl group in the target compound with an ethyl group reduces polarity and hydrogen-bonding capacity. The diastereomeric pair (7b and 8b) highlights how stereochemistry at C4 impacts chromatographic behavior and biological interactions. Elemental analysis (C: 76.77%, H: 8.39%) closely matches theoretical values (C: 76.81%, H: 8.43%), confirming purity .
2.1.2 Anti-Alzheimer’s Pyrrolidin-2-one Derivatives
  • Compound 10b [3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one]:
    • Key Feature : Incorporates a fluorobenzoyl-piperidine moiety.
    • Activity : Exhibits IC₅₀ = 0.12 µM against acetylcholinesterase (AChE), surpassing donepezil (IC₅₀ = 0.04 µM). The 4-methoxybenzyl group enhances blood-brain barrier penetration compared to the target compound’s 4-methoxyphenylethyl group .

Stereochemical and Functional Group Variations

2.2.1 (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-Phenylethyl]pyrrolidin-2-one
  • Key Feature : Replaces the acetyl group with a dihydroxyethyl substituent.
  • Impact : Increased hydrophilicity due to hydroxyl groups improves aqueous solubility but may reduce membrane permeability. The stereochemistry (R,R-configuration) was confirmed via X-ray crystallography, emphasizing the role of chiral centers in crystallization behavior .
2.2.2 (R)-4-(4-Methoxyphenyl)-1-((4-Nitrophenyl)sulfonyl)pyrrolidin-2-one (4da)
  • Molecular Formula : C₁₈H₁₇N₂O₅S.
  • Synthesis : Achieved an 84% yield with 99:1 enantiomeric ratio using Daicel Chiralpak® IB column. The sulfonyl group enhances metabolic stability compared to the acetyl group in the target compound .

Key Findings and Implications

Stereochemistry : Diastereomers (e.g., 7b vs. 8b) exhibit distinct chromatographic and biological profiles, necessitating precise synthetic control .

Pharmacological Potential: Compounds like 10b highlight the pyrrolidin-2-one scaffold’s versatility in central nervous system drug design .

Biological Activity

(S)-4-Acetyl-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound belonging to the pyrrolidine class, which has garnered attention for its potential biological activities. Its unique structure, characterized by an acetyl group at the 4-position and a (R)-1-(4-methoxyphenyl)ethyl substituent at the 1-position of the pyrrolidine ring, influences its interactions with biological targets. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 261.32 g/mol
  • CAS Number : 647009-30-1

The compound's structure is significant for its biological interactions. The presence of the acetyl group allows for hydrolysis reactions, while the nitrogen in the pyrrolidine ring can participate in nucleophilic substitutions, enhancing its reactivity and potential binding to various biological targets.

1. Kinase Inhibition

Pyrrolidine derivatives, particularly this compound, have shown promise as kinase inhibitors. Kinases play critical roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer and inflammatory disorders. The stereochemistry of this compound may enhance its selectivity and potency against specific kinases.

2. Anti-inflammatory and Analgesic Properties

Research indicates that certain pyrrolidine derivatives possess anti-inflammatory and analgesic activities. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features:

Structural Feature Impact on Activity
Chiral centerEnhances selectivity towards biological targets
Acetyl groupFacilitates hydrolysis and increases reactivity
Pyrrolidine ringProvides a framework for interaction with enzymes/receptors

This table illustrates how modifications to the compound's structure could influence its pharmacological profile and efficacy.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrrolidine derivatives:

  • A study demonstrated that modifications at the 4-position of pyrrolidone structures significantly affected their potency as kinase inhibitors, indicating that similar strategies could be applied to this compound .
  • Another investigation highlighted the importance of hydrophobic groups in enhancing the bioactivity of pyrrolidine compounds against resistant bacterial strains, suggesting that this compound could be explored for antibacterial applications .

Q & A

Q. What synthetic strategies are effective for synthesizing (S)-4-Acetyl-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

A multi-step synthesis involving chiral resolution and coupling reactions is typically employed. For example, analogous pyrrolidinone derivatives are synthesized via acid-amine coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to activate carboxylic acids . Reaction optimization includes temperature control (e.g., 50°C for crystallization) and stoichiometric adjustments to improve yields. Evidence from similar compounds shows that yields can reach ~52% under controlled HCl-mediated crystallization .

Q. How is the stereochemical purity of the compound validated?

Chiral purity is confirmed using:

  • X-Ray Powder Diffraction (XRPD) : Distinctive peaks (e.g., 2θ = 10.2°, 15.6°) correlate with the crystalline structure and stereochemistry .
  • Chiral HPLC : Mobile phases like hexane/isopropanol (90:10) with chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring >99% enantiomeric excess .
  • NMR Spectroscopy : Vicinal coupling constants (e.g., J = 6.5–7.0 Hz) in 1H^1H-NMR confirm the (R) and (S) configurations of substituents .

Q. What purification methods are recommended to isolate the compound with high purity?

  • Crystallization : Use HCl in aqueous conditions (e.g., 1.0 M HCl) at 50°C to precipitate the compound as a hydrochloride salt, followed by filtration and cold washing .
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (10–50%) removes unreacted intermediates .

Advanced Research Questions

Q. How can stereoselective synthesis be enhanced to minimize racemization during the formation of the (R)-1-(4-methoxyphenyl)ethyl group?

  • Chiral Auxiliaries : Use (R)-1-phenylethylamine derivatives to induce asymmetry during alkylation steps .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Low-Temperature Conditions : Conduct reactions at 0–5°C to reduce thermal racemization .

Q. What mechanistic insights explain contradictions in yield variations between similar synthetic routes?

Divergent yields often arise from:

  • Intermediate Stability : Electron-withdrawing groups (e.g., acetyl) may destabilize intermediates, requiring shorter reaction times .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in coupling reactions but may promote side reactions if not carefully controlled .
  • Catalyst Loading : Excess EDC/HOBt (>1.2 eq) can lead to byproduct formation, reducing isolated yields .

Q. How can the biological activity of this compound be evaluated in kinase inhibition studies?

  • In Vitro Assays : Use ATP-competitive binding assays with recombinant kinases (e.g., Aurora kinase) to measure IC50_{50} values.
  • Molecular Docking : Simulate interactions with kinase active sites (e.g., PDB: 2W1C) to predict binding affinity .
  • SAR Studies : Modify the 4-acetyl or pyrrolidinone moieties to assess their roles in potency and selectivity .

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